molecular formula C7H4Cl2O B137635 2,6-Dichlorobenzaldehyde CAS No. 83-38-5

2,6-Dichlorobenzaldehyde

Cat. No.: B137635
CAS No.: 83-38-5
M. Wt: 175.01 g/mol
InChI Key: DMIYKWPEFRFTPY-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a white to light beige crystalline powder with a strong, pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Scientific Research Applications

2,6-Dichlorobenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

2,6-Dichlorobenzaldehyde is classified as corrosive . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The synthesis method of 2,6-Dichlorobenzaldehyde has advantages of ensuring easy production control, little material consumption, and low production cost . It reduces the generation of solid waste and the emission of nitrogen-containing nitroso group waste, thereby being an energy-saving, emission-reducing, environment-friendly, industrial, practical, and clean production process . This suggests potential for further optimization and application in various industries.

Biochemical Analysis

Biochemical Properties

2,6-Dichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways. The interaction between this compound and these biomolecules is primarily through covalent bonding, where the aldehyde group reacts with amino groups in proteins, leading to enzyme inhibition .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound can inhibit enzymes by forming covalent bonds with their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression and cellular function, as the affected enzymes play crucial roles in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to light, air, or moisture . Over time, the degradation products of this compound can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . For example, high doses of this compound can lead to oxidative stress, inflammation, and cell death in animal models. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic reactions can affect the overall metabolic flux and levels of metabolites in the cell, influencing cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific tissues or cellular compartments, depending on its affinity for certain biomolecules and the presence of transport mechanisms.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Its localization can also determine its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chlorination of 2,6-dichlorotoluene: One common method involves the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride.

    Oxidation of 2,6-dichlorotoluene: Another method involves the continuous oxidation of 2,6-dichlorotoluene using hydrogen peroxide as the oxidizing agent and acetic acid as the solvent. Metal ion complexes of cobalt, molybdenum, and bromine are used as catalysts.

Industrial Production Methods

Industrial production of 2,6-dichlorobenzaldehyde typically involves the chlorination method due to its efficiency and cost-effectiveness. The process is designed to minimize waste and reduce environmental impact by optimizing reaction conditions and using catalysts that enhance yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, ethanol, ether.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at different positions.

    2,6-Difluorobenzaldehyde: Contains fluorine atoms instead of chlorine.

Uniqueness

2,6-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,6-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
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InChI Key

DMIYKWPEFRFTPY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)Cl
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Molecular Formula

C7H4Cl2O
Record name 2,6-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID5024970
Record name 2,6-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

Yellowish flakes or fine off-white powder. Pungent odor. (NTP, 1992), Yellowish or off-white solid with a pungent odor; [CAMEO] Off-white hygroscopic powder; [Alfa Aesar MSDS]
Record name 2,6-DICHLOROBENZALDEHYDE
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Boiling Point

329 °F at 760 mmHg (NTP, 1992)
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Flash Point

275 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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CAS No.

83-38-5
Record name 2,6-DICHLOROBENZALDEHYDE
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Record name 2,6-Dichlorobenzaldehyde
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Record name Benzaldehyde, 2,6-dichloro-
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Melting Point

158 to 160 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine (yellow oil) prepared by reaction of 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine with 0.1 mole of butyl lithium in diethyl ether followed by 19.2 g. (0.11 mole) of 2,6-dichlorobenzaldehyde to give 19.3 g. of product.
Name
2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Dichlorobenzaldehyde?

A1: this compound has the molecular formula C7H4Cl2O and a molecular weight of 175.01 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • 1H NMR: This technique provides information on the hydrogen atoms in the molecule, including their chemical environment and coupling patterns. [, , , , , ]
  • 13C NMR: This technique provides information on the carbon atoms in the molecule, including their chemical environment. [, , , ]
  • IR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, , ]
  • Mass Spectrometry: This technique determines the molecular weight and fragmentation pattern of the compound, providing information on its structure. [, ]

Q3: What are some common synthetic routes to obtain this compound?

A3: this compound can be synthesized through various methods, including:

  • Chlorination and Hydrolysis: One approach involves chlorinating 6-chloro-2-nitrotoluene followed by hydrolysis of the resulting product. []
  • From p-Toluenesulfonic Acid: A four-step synthesis starting from p-toluenesulfonic acid utilizes HClO as a chlorinating agent and H2O2-HBr for side-chain halogenation. []
  • From 2,6-Dichlorotoluene: This method uses phosphorus pentachloride and light to catalyze the chlorination of 2,6-dichlorotoluene, followed by hydrolysis to obtain the desired aldehyde. []

Q4: Can this compound be used to synthesize other valuable compounds?

A4: Yes, this compound serves as a versatile starting material in various synthetic transformations, including:

  • Synthesis of 2,6-Dichlorobenzonitrile: This conversion can be achieved in a one-step method using KF/Al2O3 as a catalyst. []
  • Synthesis of 3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-Isoxazoline: This fungicidal compound is prepared through a multi-step reaction sequence starting with the formation of this compound oxime. []
  • Synthesis of Heterocyclic Fulgides: this compound undergoes Stobbe condensation with diethyl [1-(2,5-dimethyl-3-furyl)ethylidene]succinate to yield photochromic heterocyclic fulgides. []

Q5: How does the steric hindrance of the chlorine atoms in this compound influence its reactivity?

A5: The two chlorine atoms in the ortho positions of this compound create significant steric hindrance. This influences its reactivity by:

  • Hindering Nucleophilic Attack: The bulky chlorine atoms hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions involving nucleophilic addition. [, ]
  • Impacting Conformational Preferences: The steric hindrance can force the aldehyde group out of plane with the aromatic ring, affecting its electronic properties and reactivity. []
  • Influencing Crystal Packing: The steric bulk of the chlorine atoms can affect how molecules pack in the solid state, influencing crystal structure and properties. [, , , ]

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is not primarily known for its catalytic activity, it has been studied as a substrate in reactions exploring catalytic systems.

  • Transfer Hydrogenation: Rubidium phosphate catalyzed transfer hydrogenation of aldehydes, including this compound, at room temperature showcasing its potential application in this reaction. []
  • Electrochemical Reduction: this compound acts as a substrate in electrochemically induced chain reactions, demonstrating its participation in base-catalyzed additions initiated by electrochemical reduction. []

Q7: What is the impact of structural modifications on the biological activity of compounds derived from this compound?

A7: Several studies have explored the structure-activity relationship (SAR) of this compound derivatives:

  • Antihypertensive Agents: Replacing the aldehyde group with a 4-substituted semicarbazone moiety led to potent antihypertensive activity in spontaneously hypertensive rats. []
  • Anticancer Activity: Reacting this compound with 6-acetyltetralin resulted in α,β-unsaturated ketones that displayed potent anticancer activity against human tumor cell lines. []
  • Antimicrobial Activities: Condensing this compound with hydrazinoquinolines generated quinolinehydrazones with potential antimicrobial activity. []

Q8: What is known about the stability of this compound and its formulations?

A8: this compound can be formulated into polymeric matrices for controlled release applications.

  • Controlled-Release Polymers: Modifying linear and crosslinked poly(glycidyl methacrylate) with this compound yielded formulations with controlled release profiles in various media (neutral, alkaline, and acidic). []

Q9: What are some notable applications of this compound?

A9: this compound finds application in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of the antihypertensive drug guanabenz. [, ]
  • Agriculture: Derivatives of this compound have shown potential as fungicides. []
  • Polymers: It acts as a building block for the development of controlled-release polymeric formulations. []

Q10: Have computational methods been used to study this compound and its derivatives?

A10: Yes, computational studies have provided insights into the properties of this compound and its derivatives:

  • DFT Calculations: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and properties of this compound derivatives, supporting experimental findings. []
  • In silico ADME Studies: Computational models predicted the ADME (absorption, distribution, metabolism, excretion) properties of novel oxindole derivatives incorporating this compound, indicating potential for good oral bioavailability and blood-brain barrier penetration. []

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